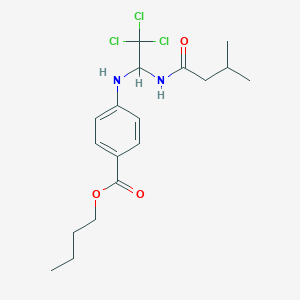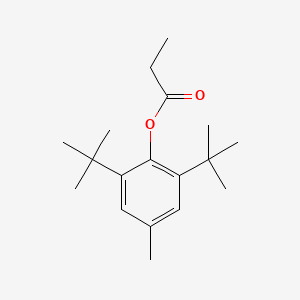
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate is a complex organic compound with the molecular formula C18H25Cl3N2O3 It is known for its unique structure, which includes a butyl group, a trichloroethyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 3-methylbutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with cellular membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 4-((2,2,2-trichloro-1-((2-chlorobenzoyl)amino)ethyl)amino)benzoate
- Butyl 4-((2,2,2-trichloro-1-((2,2-dimethylpropanoyl)amino)ethyl)amino)benzoate
- Butyl 4-((2,2,2-trichloro-1-((1-naphthoylamino)ethyl)amino)benzoate)
Uniqueness
Butyl 4-((2,2,2-trichloro-1-((3-methylbutanoyl)amino)ethyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H25Cl3N2O3 |
|---|---|
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
butyl 4-[[2,2,2-trichloro-1-(3-methylbutanoylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C18H25Cl3N2O3/c1-4-5-10-26-16(25)13-6-8-14(9-7-13)22-17(18(19,20)21)23-15(24)11-12(2)3/h6-9,12,17,22H,4-5,10-11H2,1-3H3,(H,23,24) |
Clave InChI |
BIFGBOBMJMYLNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)-N-(4-methylphenyl)acetamide](/img/structure/B11971465.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971468.png)
![(5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971483.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11971490.png)
![(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11971501.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971516.png)
![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971532.png)



![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971545.png)
